ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
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Overview
Description
Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties .
Preparation Methods
The synthesis of ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate involves several steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions . Industrial production methods often involve the use of radical trifluoromethylation techniques, which have been extensively studied and optimized for large-scale synthesis .
Chemical Reactions Analysis
Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include transition metal catalysts and radical initiators . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the introduction or modification of functional groups on the oxazole ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, particularly in the development of new pharmaceuticals . In the industry, it is used in the production of materials with enhanced properties, such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its efficacy . The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate can be compared with other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds . These compounds share similar properties, such as enhanced lipophilicity and metabolic stability, but differ in their specific chemical structures and applications . The unique combination of the oxazole ring and the trifluoromethyl group in this compound makes it particularly valuable for certain applications .
Properties
CAS No. |
1803590-50-2 |
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Molecular Formula |
C8H7ClF3NO3 |
Molecular Weight |
257.6 |
Purity |
95 |
Origin of Product |
United States |
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